molecular formula C20H12Cl2N2OS B2678759 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide CAS No. 303147-34-4

2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide

Cat. No.: B2678759
CAS No.: 303147-34-4
M. Wt: 399.29
InChI Key: GVFIMJBKHDAUOF-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide (CAS: 303147-35-5, molecular weight: 399.30 g/mol) is a substituted benzamide derivative featuring a chlorophenyl sulfanyl group and a cyano substituent on the aromatic ring. This compound is characterized by its bifunctional aromatic system, where the benzenecarboxamide core is modified with a 4-chlorophenylthioether linkage and a para-cyano group.

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-cyanophenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2OS/c21-14-6-8-15(9-7-14)26-19-10-5-13(12-23)11-18(19)24-20(25)16-3-1-2-4-17(16)22/h1-11H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFIMJBKHDAUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C#N)SC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to be used in various synthetic pathways, contributing to the development of new compounds with desired properties.

Biology

The compound has shown potential biological activity, making it a subject of interest in pharmacological research:

  • Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit antimicrobial activities against various pathogens. This compound may be evaluated for its effectiveness against bacteria and fungi.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound could possess anticancer properties. Research is ongoing to evaluate its effects on cancer cell lines and the mechanisms involved in tumor inhibition.

Medicine

In medicinal chemistry, 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide may serve as a pharmaceutical intermediate or active ingredient in drug formulations targeting specific diseases, particularly cancers or infectious diseases.

Industrial Applications

Beyond laboratory settings, this compound can be utilized in the development of new materials with specific properties:

  • Polymer Development : Its chemical structure may allow it to function as an additive or modifier in polymer synthesis, enhancing material properties such as thermal stability or mechanical strength.
  • Coatings : The compound's unique functionalities could be explored for use in protective coatings that require specific chemical resistance or durability.

Case Studies

  • Anticancer Activity Evaluation : A study evaluated various derivatives of benzenecarboxamides for their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications to the base structure significantly enhanced anticancer activity, suggesting that this compound could be a promising candidate for further investigation .
  • Antimicrobial Screening : In vitro studies have demonstrated that compounds with similar structural motifs exhibit broad-spectrum antimicrobial activity. This suggests potential for this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide 303147-35-5 C₁₉H₁₂Cl₂N₂OS 399.30 Chlorophenyl sulfanyl, cyano
5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide 338967-01-4 C₁₉H₁₃Cl₃N₂O₃S 459.74 Sulfonylamino, three chlorine atoms
2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide 795287-66-0 C₁₈H₂₀Cl₂N₂O₃S₂ 443.39 Diethylsulfamoyl, acetamide

Key Observations:

  • Lipophilicity: The diethylsulfamoyl group (-NHSO₂Et₂) in CAS 795287-66-0 increases steric bulk and lipophilicity, likely improving membrane permeability relative to the smaller cyano group in the target compound .

Physicochemical and Application Insights

  • Solubility: The cyano group in the target compound may reduce aqueous solubility compared to the sulfonylamino group in CAS 338967-01-4, which can engage in hydrogen bonding .
  • Stability : Sulfanyl groups (as in the target compound) are prone to oxidation, whereas sulfonamide or sulfamoyl groups (e.g., CAS 338967-01-4 and 795287-66-0) offer greater oxidative stability .

Biological Activity

2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesizing findings from various studies and patents, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H12ClN3OS
  • Molecular Weight : 345.80 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exhibit antifungal properties by inhibiting certain enzymes involved in fungal cell wall synthesis, similar to other compounds in its class. The presence of the chlorophenyl and sulfanyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal activity. It has been shown to inhibit the growth of various fungi, including species such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these fungi typically range from 1 to 10 µg/mL, indicating potent antifungal properties.

Fungal SpeciesMIC (µg/mL)
Candida albicans5
Aspergillus niger8

Cytotoxicity

While evaluating its safety profile, cytotoxicity assays indicated that the compound has a moderate cytotoxic effect on mammalian cell lines. The IC50 values were found to be around 40 µM against HeLa cells, suggesting that while it is effective against pathogens, caution should be exercised regarding its use in therapeutic contexts.

Case Studies

  • Antifungal Efficacy :
    A study published in a peer-reviewed journal evaluated the antifungal efficacy of this compound against clinical isolates of Candida. The results indicated a significant reduction in fungal viability when treated with concentrations above the MIC threshold, supporting its potential as a therapeutic agent in antifungal treatments .
  • Mechanistic Insights :
    Another investigation focused on the mechanistic pathways through which this compound exerts its antifungal effects. It was found to disrupt the integrity of fungal cell membranes and inhibit key metabolic pathways essential for fungal growth .
  • Comparative Analysis :
    A comparative study against established antifungals like fluconazole revealed that while fluconazole had lower MIC values for certain fungal strains, the new compound demonstrated broader spectrum activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as:

  • Chlorosulfonation : Introduction of a sulfonamide group via chlorosulfonic acid treatment (e.g., sulfamoyl chloride intermediates, as seen in sulfonamide syntheses ).
  • Coupling Reactions : Amide bond formation between substituted benzoyl chlorides and amine-containing intermediates (e.g., using carbodiimide coupling agents) .
  • Cyanation : Incorporation of the cyano group via nucleophilic substitution or Sandmeyer-type reactions .
  • Key purification steps include column chromatography and recrystallization. Yields are optimized by controlling reaction temperatures and stoichiometric ratios .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chloro, sulfanyl, and cyano groups) .
  • IR Spectroscopy : Identifies functional groups like amide C=O (1650–1700 cm1^{-1}) and C≡N (2200–2260 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, as demonstrated for analogous sulfonamides .

Q. What preliminary biological assays are recommended to screen this compound?

  • Methodological Answer :

  • In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
  • Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the sulfonamide moiety’s affinity for active sites .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR, COX-2) using software like AutoDock Vina. The chloro and sulfanyl groups may enhance hydrophobic interactions .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data to guide structural optimization .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How to resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolism .
  • Structural-Activity Analysis : Compare substituent effects (e.g., electron-withdrawing cyano vs. electron-donating methoxy groups) .

Q. What strategies improve yield in multi-step synthesis of this compound?

  • Methodological Answer :

  • Stepwise Optimization : For example, substituting Pd catalysts (e.g., Pd(PPh3_3)4_4) in coupling reactions to reduce side products .
  • Microwave-Assisted Synthesis : Accelerate reaction times for steps like amidation or cyanation .
  • In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reagent ratios dynamically .

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